
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalenol core and a bromophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalenol Core: This step involves the cyclization of suitable precursors to form the naphthalenol structure.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with the naphthalenol core.
Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (1R,2R)- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stereoselectivity of the final product.
化学反应分析
Types of Reactions
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted naphthalenol derivatives.
科学研究应用
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The naphthalenol core may also participate in various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-Naphthalenol, 2-(2-chlorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
1-Naphthalenol, 2-(2-fluorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a fluorophenoxy group.
1-Naphthalenol, 2-(2-iodophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with an iodophenoxy group.
Uniqueness
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems.
属性
CAS 编号 |
439940-54-2 |
|---|---|
分子式 |
C16H13BrO2 |
分子量 |
317.18 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2-bromophenoxy)-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)18/h1-10,15-16,18H/t15-,16-/m1/s1 |
InChI 键 |
IBPGBYDRZYCVJC-HZPDHXFCSA-N |
手性 SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)OC3=CC=CC=C3Br)O |
规范 SMILES |
C1=CC=C2C(C(C=CC2=C1)OC3=CC=CC=C3Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


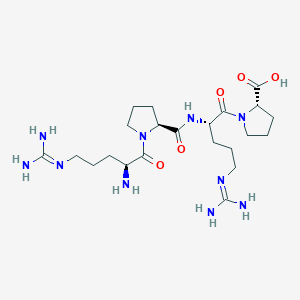
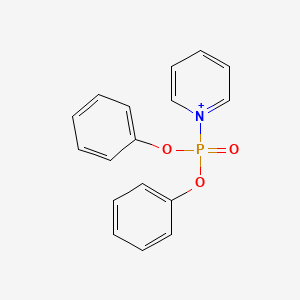
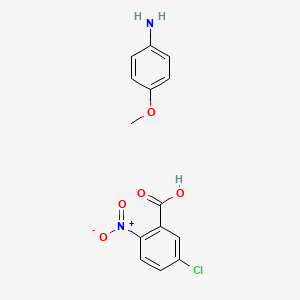
![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)
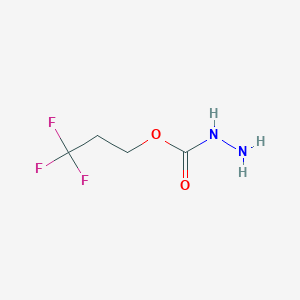
![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

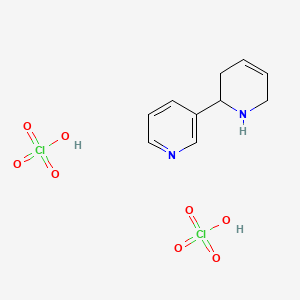
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
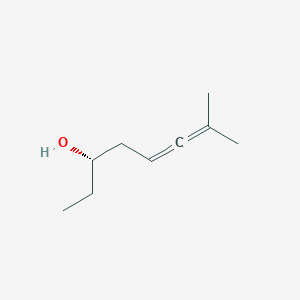
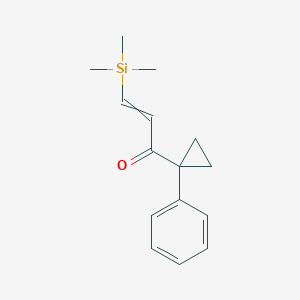
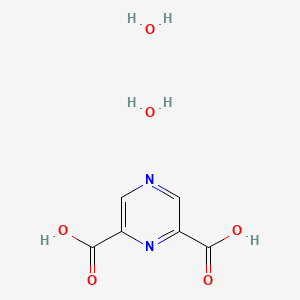
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
